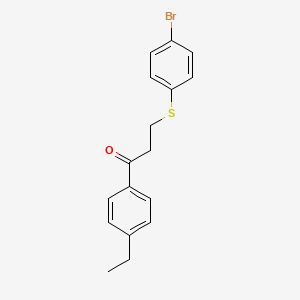

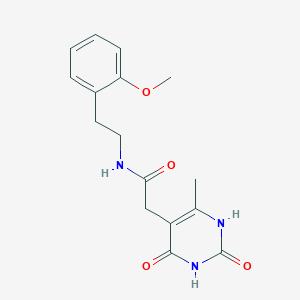

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromophenyl-containing compounds can be complex, involving multiple steps and reagents. For instance, the cross-coupling of 3-bromopyridine with various sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is described, yielding good to excellent yields of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . This suggests that similar catalytic systems could potentially be used for the synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can exhibit interesting features such as dihedral angles and intermolecular interactions. For example, in the structure of 2-(4-Bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan, the 4-bromophenyl ring is rotated out of the naphthofuran plane, and the crystal structure exhibits non-classical hydrogen bonds and aromatic π–π interactions . These structural details are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including cross-coupling and annulation. The papers provided do not directly discuss the chemical reactions of this compound, but they do provide examples of how bromophenyl moieties can be transformed into other structures, such as furans and cyclopentenones, through reactions like addition, cyclization, and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the presence of bromine can facilitate certain reactions due to its leaving group ability, and the aromatic rings can engage in π–π interactions, which can affect the compound's solubility and crystallinity . The exact properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Applications De Recherche Scientifique

Chemical Properties and Structure

- A study on a similar compound, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, elaborates on its chemical structure, indicating that the 4-bromophenyl rings are rotated out of the benzofuran planes, which might be relevant for understanding the spatial configuration of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one (Choi et al., 2007).

Synthesis and Characterization

- In the realm of synthesis, the compound has been studied for its potential as an antimicrobial agent. The synthesis process of related compounds involves multiple steps, including reactions with ethylchloroformate and sodium borohydride, which may provide insights into the synthesis methods applicable to this compound (Doraswamy & Ramana, 2013).

Applications in Material Science

- The compound has been explored in material science, particularly in the study of third-order nonlinear optical properties. This research found that certain derivatives show significant properties for nonlinear optical (NLO) applications, which might be relevant for the applications of this compound (D’silva et al., 2012).

Potential Pharmacological Properties

- A related study on a novel bromophenol derivative BOS-102, which might share some chemical similarities with the compound , indicates its potential in inducing cell cycle arrest and apoptosis in lung cancer cells. This suggests possible pharmacological applications of this compound in cancer research (Guo et al., 2018).

Photodynamic Therapy

- Sulfanyl porphyrazines, which may be structurally related to this compound, have been evaluated for their potential in photodynamic therapy (PDT) against cancer cells. This implies potential research applications in developing cancer treatment methods (Piskorz et al., 2017).

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrOS/c1-2-13-3-5-14(6-4-13)17(19)11-12-20-16-9-7-15(18)8-10-16/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPORUYMEMFEWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)